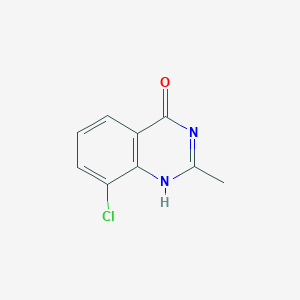![molecular formula C14H10N2O2 B099190 Methyl benzo[c]cinnoline-4-carboxylate CAS No. 19174-81-3](/img/structure/B99190.png)
Methyl benzo[c]cinnoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Osteogenic Growth Peptide (10-14), commonly referred to as OGP(10-14), is a biologically active fragment of the osteogenic growth peptide. This pentapeptide, consisting of the amino acids Tyrosine, Phenylalanine, Glycine, Glycine, and Glycine, has been shown to stimulate the proliferation, differentiation, and mineralization of osteoblastic lineage cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OGP(10-14) can be achieved through an all-photochemical method. This involves the preparation of photochemically activable amino acids containing a 5,7-dinitroindoline derivative on the C-terminus and a photolabile Ddz protecting group on the N-terminus . The photochemical acyl transfer from the dinitroindoline to an incoming nucleophilic amino group, which creates the amide bond, requires an irradiation wavelength of 385 nm. The deprotection of the Ddz group requires a shorter wavelength (300 nm), making both successive processes compatible .
Industrial Production Methods
While specific industrial production methods for OGP(10-14) are not widely documented, the synthesis typically involves solid-phase peptide synthesis (SPPS) techniques. SPPS allows for the sequential addition of protected amino acids to a growing peptide chain, followed by deprotection and cleavage from the resin to yield the desired peptide.
Chemical Reactions Analysis
Types of Reactions
OGP(10-14) primarily undergoes peptide bond formation and cleavage reactions. The synthesis involves photochemical acyl transfer and deprotection reactions .
Common Reagents and Conditions
Photochemically activable amino acids: Containing a 5,7-dinitroindoline derivative on the C-terminus and a photolabile Ddz protecting group on the N-terminus.
Irradiation wavelengths: 385 nm for acyl transfer and 300 nm for deprotection.
Major Products Formed
The major product formed from these reactions is the pentapeptide OGP(10-14), which retains the full spectrum of osteogenic growth peptide-like bioactivities .
Scientific Research Applications
OGP(10-14) has been extensively studied for its applications in various fields:
Bone Regeneration: OGP(10-14) stimulates the proliferation, differentiation, alkaline phosphatase activity, and matrix mineralization of osteoblastic lineage cells.
Hematopoiesis: OGP(10-14) has shown potential in stimulating hematopoiesis, the formation of blood cellular components.
Biocompatible Materials: OGP(10-14) is being explored for its use in developing bioactive biomaterials capable of promoting bone regeneration.
Mechanism of Action
OGP(10-14) exerts its effects by stimulating osteoblastic proliferation and differentiation. It promotes bone formation and mineralization through osteocalcin synthesis and phosphatase activity . The exact molecular mechanisms are not completely understood, but it is known to involve several molecular pathways that influence bone metabolism .
Comparison with Similar Compounds
OGP(10-14) is unique in its ability to retain the full spectrum of osteogenic growth peptide-like bioactivities. Similar compounds include:
Desamino-OGP(10-14): A derivative of OGP(10-14) with similar bioactivities.
Cyclostereoisomers of OGP(10-14): Including the retro-inverso analog (Gly-Gly-D-Phenylalanine-Gly-D-Tyrosine), which also retains OGP-like activity.
OGP(10-14) stands out due to its minimal amino acid sequence that retains full bioactivity, making it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
19174-81-3 |
|---|---|
Molecular Formula |
C14H10N2O2 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
methyl benzo[c]cinnoline-4-carboxylate |
InChI |
InChI=1S/C14H10N2O2/c1-18-14(17)11-7-4-6-10-9-5-2-3-8-12(9)15-16-13(10)11/h2-8H,1H3 |
InChI Key |
WJTXBOOVEUIKST-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC2=C1N=NC3=CC=CC=C23 |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1N=NC3=CC=CC=C23 |
Synonyms |
Benzo[c]cinnoline-4-carboxylic acid methyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


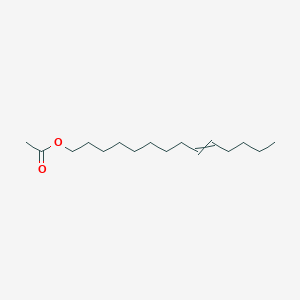

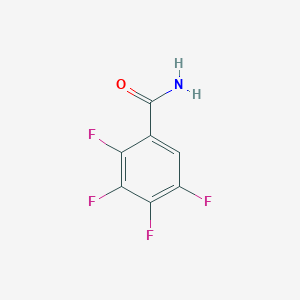
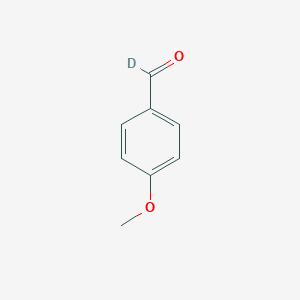
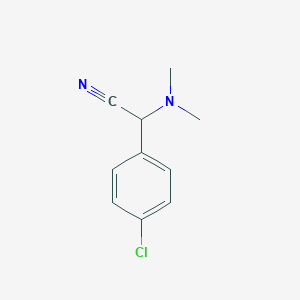
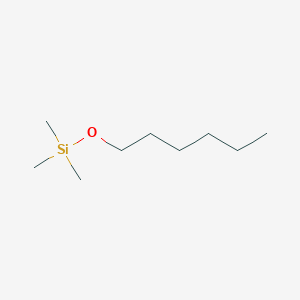
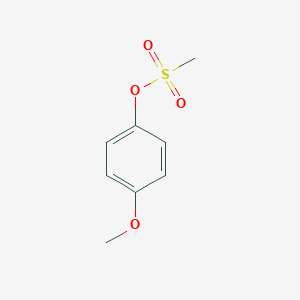
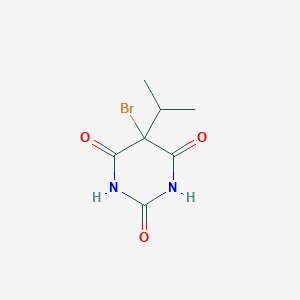
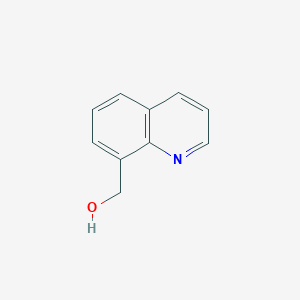
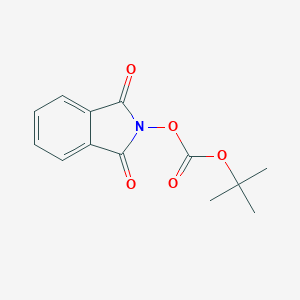
![4-methyl-1-sulfanylidene-2,6,7-trithia-1λ5-phosphabicyclo[2.2.2]octane](/img/structure/B99123.png)
